molecular formula C4S2 B14279713 Butatriene-1,4-dithione CAS No. 122293-58-7

Butatriene-1,4-dithione

Cat. No.: B14279713
CAS No.: 122293-58-7
M. Wt: 112.2 g/mol
InChI Key: GTENBEPVRLKZBR-UHFFFAOYSA-N
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Description

Butatriene-1,4-dithione is an organic compound with the molecular formula C4H2S2 It is characterized by the presence of two sulfur atoms and a butatriene backbone, which consists of a linear arrangement of four carbon atoms with alternating double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butatriene-1,4-dithione typically involves the reduction of 1,4-dichlorobut-2-yne using titanocene as a reducing agent. This reaction leads to the formation of a 1,2,3-butatriene intermediate, which can then be further processed to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of advanced organic synthesis techniques and specialized reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Butatriene-1,4-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

Butatriene-1,4-dithione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Butatriene-1,4-dithione involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can participate in redox reactions, influencing cellular redox states and potentially modulating enzyme activities. Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Properties

CAS No.

122293-58-7

Molecular Formula

C4S2

Molecular Weight

112.2 g/mol

InChI

InChI=1S/C4S2/c5-3-1-2-4-6

InChI Key

GTENBEPVRLKZBR-UHFFFAOYSA-N

Canonical SMILES

C(=C=C=S)=C=S

Origin of Product

United States

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